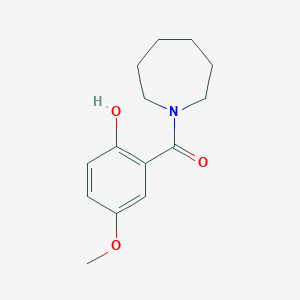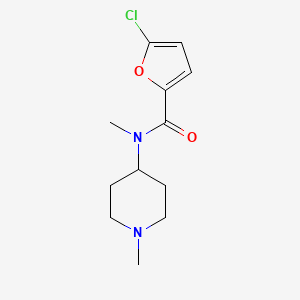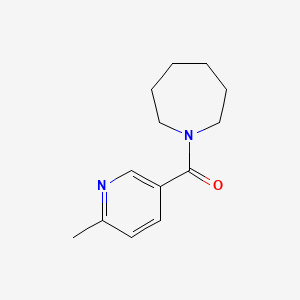
N-(cyclopropylmethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a non-opioid analgesic that has been shown to have potential as a treatment for chronic pain.
Mécanisme D'action
The mechanism of action for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the transmission of pain signals in the brain. By inhibiting the NMDA receptor, this compound is able to reduce the transmission of pain signals, resulting in pain relief. Additionally, the inhibition of the NMDA receptor has been shown to reduce the rewarding effects of drugs of abuse, making this compound a potential treatment for addiction. Furthermore, the inhibition of the NMDA receptor has been shown to have antidepressant effects, making this compound a potential treatment for depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce pain sensitivity in animal models, indicating its potential as a non-opioid analgesic. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, indicating its potential as a treatment for addiction. Furthermore, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, indicating its potential as a treatment for depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyclopropylmethyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, making it a potential alternative to traditional pain medication. Additionally, this compound has been shown to have a low potential for abuse, making it a safer option for addiction research. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)cyclohexanecarboxamide. One direction is to further investigate its potential as a non-opioid analgesic. Additionally, further research is needed to determine the optimal dosage and administration of this compound for pain management. Furthermore, research is needed to determine the long-term effects of this compound use. Another direction is to further investigate its potential as a treatment for addiction and depression. Additionally, research is needed to determine the optimal dosage and administration of this compound for addiction and depression treatment. Finally, research is needed to investigate the potential side effects of this compound use.
Méthodes De Synthèse
The synthesis method for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethylamine. The resulting product is then purified through recrystallization. The final product is a white crystalline solid with a melting point of 107-109°C.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)cyclohexanecarboxamide has been used in various scientific research studies, including studies on pain management, addiction, and depression. This compound has been shown to have potential as a non-opioid analgesic, making it a promising alternative to traditional pain medication. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Furthermore, this compound has been shown to have antidepressant effects, making it a potential treatment for depression.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPYDUQWTZNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)



![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)



